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The following table summarizes key experimental data from in vitro and in vivo studies, as well as findings

from human clinical trials.

Aspect Model/System Findings/Outcome Citation
In Vitro EGFR kinase Potent inhibition with ICso of 3 nM. [1] [2]
Activity activity assay
Cellular A431 cells (EGFR- Inhibited EGF-induced receptor phosphorylation (ECso [2]
Activity high) =141 nM).
In Vivo A431 xenograft 10 mg/kg/day suppressed tumor growth (T/C value [1] [2]
Efficacy mice (oral) 15%); 50 mg/kg/day led to tumor regression.
In Vivo A431 xenograft Plasma concentration: 2222 nM at 4h; 244 nM at 24h. [1]
PK mice (oral, 10

mg/kg)
Clinical Phase | (Daily oral Trial discontinued: low oral bioavailability, failed to [3]
Trial administration) reach target plasma levels, dose-limiting liver enzyme

Mechanism of Action and Experimental Evidence

elevations, detection of a predominant inactive
metabolite.
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Falnidamol is an orally active pyrimido-pyrimidine compound designed as a selective inhibitor of the
epidermal growth factor receptor (EGFR) tyrosine kinase [1]. It acts on the intracellular tyrosine kinase
domain, preventing autophosphorylation and subsequent activation of downstream signaling cascades like

the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation and survival [4]
[3].

The experimental evidence for its activity is structured in the workflow below:

[In Vitro Kinase Assa}a

Validates cellular
target engagement

[Cellular Assay (A431 cellsD [Result: ICs0 =3 nM vs. EGF@

Confirms anti-tumor
efficacy in model

@esult: ECso = 141 nM for p-EGFR inhibitiora

ests translation to
human subjects

Result: Tumor growth suppression
at 10 mg/kg/day

Result: Discontinued due to
low bioavailability & liver tox1c1ty

Click to download full resolution via product page

Experimental workflow for Falnidamol, from biochemical assay to clinical trial.
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Key Insights for Researchers

The story of Falnidameol offers critical lessons for drug development professionals:

e The preclinical profile does not guarantee clinical success. Despite high potency and selectivity
in biochemical and cellular assays, and promising efficacy in animal models, the compound failed in
humans due to factors (bioavailability, metabolism) that were not predicted by the preclinical models

[1][3].

¢ Oral administration is no guarantee of adequate exposure. The Phase | trial concluded that
target plasma levels could not be reached via the oral route at a reasonable dosage, which was
a primary reason for discontinuation [3].

e Metabolite identification is crucial. The discovery of a preclinically unknown, abundant, and
pharmacologically inactive metabolite in human patients was a key finding that halted
development [3]. This underscores the importance of thorough metabolite profiling early in
development.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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